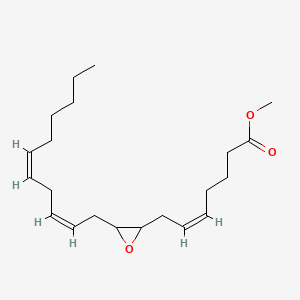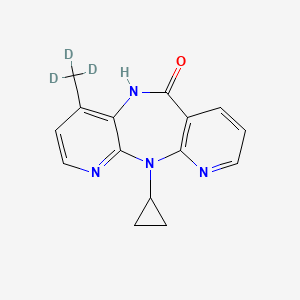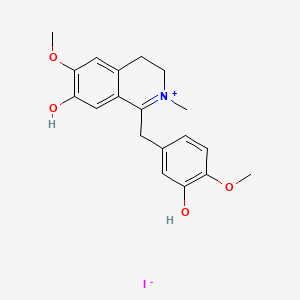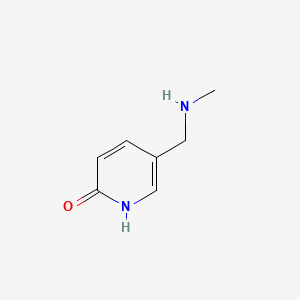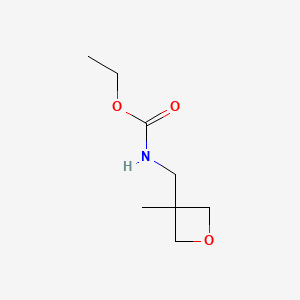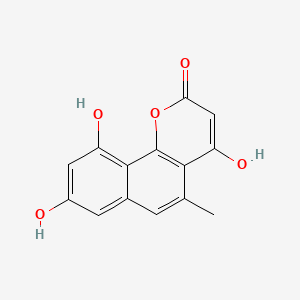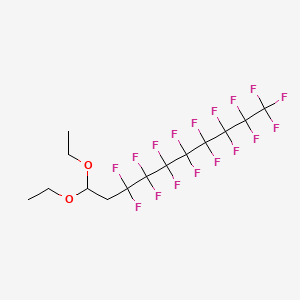![molecular formula C8H14O5S B589276 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone CAS No. 154750-22-8](/img/structure/B589276.png)
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is a chemical compound with the molecular formula C8H14O5S. It is a butan-4-olide and a methanesulfonate ester. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone typically involves the reaction of (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The furan ring can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted furanyl derivatives.
Reduction Reactions: The major product is (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol.
Oxidation Reactions: Products include oxidized furanyl compounds.
Scientific Research Applications
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone involves its interaction with nucleophiles, leading to substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)ethyl benzenesulfonate
- Dimethyl 5-oxotetrahydro-2,3-furandicarboxylate
- (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid
Uniqueness
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is unique due to its specific structure, which includes a methanesulfonate ester group attached to a furan ring. This structure imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
154750-22-8 |
|---|---|
Molecular Formula |
C8H14O5S |
Molecular Weight |
222.255 |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H14O5S/c1-8(2)4-6(7(9)13-8)5-12-14(3,10)11/h6H,4-5H2,1-3H3 |
InChI Key |
JISQVVRQGZOKPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)COS(=O)(=O)C)C |
Synonyms |
5,5-DIMETHYL-3-(MESYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




